Copper oleate

Description

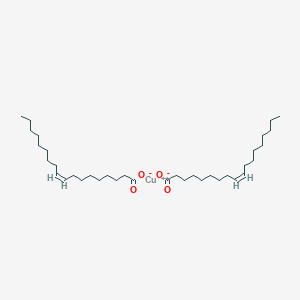

Structure

3D Structure of Parent

Properties

CAS No. |

1120-44-1 |

|---|---|

Molecular Formula |

C18H34CuO2 |

Molecular Weight |

346.0 g/mol |

IUPAC Name |

copper;(Z)-octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-; |

InChI Key |

XVBODFCHDIQCGK-KVVVOXFISA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+2] |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Cu] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.[Cu] |

Other CAS No. |

1120-44-1 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Copper Oleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper oleate, the metal salt of oleic acid, is a versatile coordination compound with significant applications across various scientific disciplines, including catalysis, materials science, and biomedicine. Its unique chemical properties, stemming from the interplay between the copper center and the long-chain carboxylate ligand, make it a valuable precursor for the synthesis of copper-based nanoparticles and an active component in various chemical transformations. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations of its role in catalytic and biological pathways.

Chemical and Physical Properties

Copper (II) oleate is a coordination complex that can exist as both a monomer and a dimer. The physical and chemical properties can vary slightly depending on its molecular structure and purity. It is generally characterized as a blue-green to yellow-brown waxy solid.[1]

Data Presentation: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₃₆H₆₆CuO₄ (Dimer) / C₁₈H₃₄CuO₂ (Monomer) | [1][2][3][4][5] |

| Molecular Weight | ~626.5 g/mol (Dimer) / ~346.01 g/mol (Monomer) | [1][2][3][4][5] |

| Appearance | Blue-green to yellow-brown waxy solid | [1] |

| Melting Point | 55-58 °C | [6] |

| Boiling Point | ~360 °C (decomposes) | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, chloroform, and diethyl ether. | [1] |

| Stability | Stable under standard conditions. Decomposes upon heating. | [1] |

Reactivity

This compound exhibits reactivity centered around the copper (II) ion and the carboxylate group. Key reactions include:

-

Oxidation: The copper (II) ion can be further oxidized under strong oxidizing conditions.

-

Reduction: The copper (II) ion can be reduced to copper (I) or metallic copper, a property leveraged in the synthesis of copper nanoparticles.

-

Substitution: The oleate ligand can be displaced by other ligands, allowing for the formation of various copper complexes.

Experimental Protocols

Synthesis of this compound via Precipitation

This protocol describes a common and straightforward method for synthesizing copper (II) oleate.

Materials:

-

Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium oleate (NaC₁₈H₃₃O₂)

-

Ethanol

-

Distilled water

-

Hexane

Procedure:

-

Prepare Copper Solution: Dissolve a stoichiometric amount of copper (II) sulfate pentahydrate in distilled water to create an aqueous solution.

-

Prepare Oleate Solution: Dissolve a twofold molar excess of sodium oleate in a mixture of ethanol and distilled water.

-

Precipitation: Slowly add the copper sulfate solution to the sodium oleate solution with constant stirring. A blue-green precipitate of this compound will form immediately.[1][7]

-

Heating and Digestion: Heat the mixture to approximately 70°C for 1-2 hours with continuous stirring to encourage the growth of larger, more easily filterable particles.

-

Isolation: Allow the precipitate to cool to room temperature. Collect the this compound by vacuum filtration.

-

Washing: Wash the precipitate several times with distilled water to remove any unreacted salts, followed by a wash with ethanol to remove excess oleic acid.

-

Drying: Dry the resulting this compound in a vacuum oven at 60°C to a constant weight.

Characterization of this compound

FTIR spectroscopy is used to identify the functional groups present in the this compound complex and confirm the coordination of the carboxylate group to the copper ion.

Sample Preparation:

A small amount of the dried this compound sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr pellet method, grind a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.[8][9]

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Expected Results:

The FTIR spectrum of this compound will show characteristic peaks for the oleate ligand, with a notable shift in the carboxylate stretching frequencies upon coordination to the copper ion. The asymmetric stretching vibration of the carboxylate group is typically observed around 1580-1620 cm⁻¹, while the symmetric stretching vibration appears in the 1400-1450 cm⁻¹ region.[10] The absence of the broad -OH peak from free oleic acid (around 3000 cm⁻¹) indicates the formation of the salt.

UV-Vis spectroscopy provides information about the electronic transitions within the this compound complex, particularly the d-d transitions of the copper (II) ion.

Sample Preparation:

Prepare a dilute solution of this compound in a suitable organic solvent, such as hexane or chloroform. The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically below 1.5).

Instrument Parameters:

-

Wavelength Range: 200-800 nm

-

Solvent: Hexane or Chloroform (used as a blank)

Expected Results:

The UV-Vis spectrum of copper (II) oleate typically exhibits a broad absorption band in the visible region, around 680-700 nm, which is characteristic of the d-d electronic transitions of the Cu(II) ion in a distorted octahedral or square planar coordination environment.[11][12][13][14]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of this compound.

Instrument Parameters:

-

Temperature Range: Ambient to 600°C

-

Heating Rate: 10 °C/min

-

Atmosphere: Nitrogen or Air

Expected Results:

The TGA thermogram will show weight loss steps corresponding to the decomposition of the organic oleate ligand, ultimately leaving a residue of copper oxide. The DSC curve will indicate the endothermic and exothermic events associated with phase transitions and decomposition.

Mandatory Visualizations

Catalytic Pathway

This compound can act as a catalyst in various oxidation reactions. The following diagram illustrates a plausible catalytic cycle for the oxidation of an olefin.

Caption: A generalized catalytic cycle of olefin epoxidation catalyzed by this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Signaling Pathway

In a biological context, copper ions, which can be delivered by compounds like this compound, play a crucial role in various cellular signaling pathways. The diagram below illustrates a simplified pathway of cellular copper uptake and its influence on a signaling cascade.

Caption: Simplified pathway of cellular copper uptake and its influence on the MAPK signaling pathway.[15][16][17][18][19]

Conclusion

This technical guide has provided a detailed overview of the chemical properties of this compound, including its synthesis, characterization, and reactivity. The presented data and experimental protocols offer a valuable resource for researchers and scientists working with this compound. The visualizations of its catalytic and biological roles aim to provide a clearer understanding of its functional mechanisms. Further research into the specific catalytic intermediates and the detailed interactions within complex biological systems will continue to expand the utility of this versatile copper complex.

References

- 1. COPPER(II) OLEATE | 1120-44-1 [chemicalbook.com]

- 2. This compound (Cu(O2C18H33)2) | C18H34CuO2+2 | CID 54606125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C36H66CuO4 | CID 6436661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. Cas 10402-16-1,COPPER(II) OLEATE | lookchem [lookchem.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. Sciencemadness Discussion Board - this compound: Syth and Properties - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cellular copper distribution: a mechanistic systems biology approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Copper signalling: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 19. Copper signaling in the brain and beyond - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Copper Oleate

Executive Summary

Copper (II) oleate, with the chemical formula Cu(C₁₈H₃₃O₂)₂, is a metal soap formed from the reaction of a copper(II) ion with two oleate anions derived from oleic acid.[1] This organometallic compound presents as a blue to green waxy solid, insoluble in water but soluble in various organic solvents like diethyl ether.[1][2][3] Its significance spans multiple scientific and industrial domains, including its use as a precursor for the synthesis of copper-based nanoparticles, a catalyst in organic reactions, an antimicrobial agent, and its emerging role in advanced drug delivery systems.[1][4] This guide provides a comprehensive overview of the primary synthesis methodologies, purification techniques, and a detailed analysis of the characterization protocols essential for verifying the compound's identity, purity, and physicochemical properties.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods, each offering distinct advantages in terms of reaction conditions, scalability, and purity of the final product. The most common methods include precipitation (metathesis) reaction, electrochemical synthesis, and direct reaction with copper salts.

Key Synthesis Methodologies

-

Precipitation Reaction: This is the most widely cited method, involving the metathesis reaction between a soluble copper salt (e.g., copper(II) sulfate or copper(II) chloride) and an alkali metal oleate (e.g., sodium oleate) in a suitable solvent system.[1][2][3][5] The insolubility of this compound in aqueous media drives the reaction, causing it to precipitate out of the solution.[5] The reaction is typically performed at elevated temperatures to ensure completion.[1][2]

-

Electrochemical Synthesis: This technique utilizes the anodic dissolution of a copper electrode in an electrolyte solution containing oleic acid.[6][7][8] A direct current is applied, causing the copper anode to oxidize and release Cu²⁺ ions into the solution, which then react with oleate anions to form the copper(II) oleate complex.[7] This method offers high purity and control over the reaction rate via electrical parameters.[7]

-

Direct Reaction: this compound can also be prepared by the direct reaction of oleic acid with copper(II) oxide (CuO) or basic copper(II) carbonate.[1][5] However, this heterogeneous reaction can be slow as the this compound product may coat the surface of the unreacted copper compound, inhibiting further reaction.[2][3]

-

Chemical Reduction Method: In some protocols, a copper salt like copper chloride is dissolved in water, and oleic acid is dissolved in a separate organic solvent like acetone. Upon mixing, a reducing agent such as sodium formaldehyde sulfoxylate is added to facilitate the formation of the complex.[1][2]

Summary of Synthesis Parameters

The following table summarizes quantitative data and conditions for various synthesis protocols.

| Parameter | Precipitation (CuSO₄) | Precipitation (CuCl₂) | Electrochemical Synthesis |

| Copper Precursor | Copper(II) Sulfate (CuSO₄) | Copper(II) Chloride (CuCl₂·2H₂O) | Copper Foil (Anode) |

| Oleate Source | Sodium Oleate | Sodium Oleate | Oleic Acid (0.1 M) |

| Stoichiometry | 1:1 molar ratio (e.g., 2.5g : 2.5g)[1][2] | 1:2 molar ratio (40 mmol : 80 mmol)[2][3] | N/A |

| Solvent System | Water[1][2] | Ethanol, Water, Hexane[2][3] | Ethanol, Ammonium Acetate Solution[5][6] |

| Temperature | 70-80°C[1][2] | 70°C[2][3] | Room Temperature (~27°C)[5][6] |

| Reaction Time | 30 minutes[1][2] | 4 hours[2][3] | 2-4 hours[5][6] |

| Stirring Speed | Continuous Stirring | Not Specified | 900 rpm[5][6] |

| Applied Voltage | N/A | N/A | 10 V[6] |

| Reported Yield | Not Specified | Not Specified | ~98%[6] |

Detailed Experimental Protocol: Precipitation Reaction

This protocol details a common and reproducible method for synthesizing this compound.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium oleate

-

Deionized water

-

Ethanol (for washing)

-

Diethyl ether (for purification, optional)

Equipment:

-

250 mL beakers or flasks

-

Magnetic stirrer with hot plate

-

Thermometer

-

Buchner funnel and filter paper

-

Vacuum oven or desiccator

Procedure:

-

Prepare Copper Solution: Dissolve 2.5 g of copper(II) sulfate in 100 mL of deionized water in a 250 mL beaker.[1][2]

-

Heating: Place the beaker on a hot plate magnetic stirrer and heat the solution to 70-80°C while stirring.[1][2]

-

Addition of Oleate: Slowly add 2.5 g of sodium oleate to the heated copper sulfate solution.[1][2]

-

Reaction: Continue stirring the mixture at 70-80°C for approximately 30 minutes. A dark green, waxy precipitate of this compound will form.[1][2][3]

-

Isolation: Allow the mixture to cool to room temperature. Filter the precipitate using a Buchner funnel under vacuum.

-

Washing: Wash the collected precipitate thoroughly with warm deionized water to remove unreacted salts and impurities. A subsequent wash with ethanol can also be performed.[5][6]

-

Drying: Dry the final product in a vacuum oven at 60°C or in a desiccator to obtain the pure this compound complex.[1][2]

Synthesis Workflow Diagram

Caption: Workflow for this compound synthesis via precipitation.

Characterization Techniques

A suite of analytical techniques is employed to confirm the successful synthesis of this compound and to determine its structural, thermal, and morphological properties.

Summary of Characterization Data

| Technique | Parameter / Purpose | Typical Observation / Result for this compound |

| FTIR Spectroscopy | Ligand coordination analysis | Asymmetric & symmetric COO⁻ stretches at ~1560-1610 cm⁻¹ and ~1360-1440 cm⁻¹. C-H stretches at ~2850-2950 cm⁻¹.[9] |

| UV-Vis Spectroscopy | Confirmation of complex formation | Absorbance peaks confirming bonding between Cu(II) ions and the carboxylate group.[6] |

| Thermogravimetric Analysis (TGA) | Thermal stability & decomposition kinetics | Used to determine the decomposition temperature for nanoparticle synthesis, often around 250-300°C.[2][10] |

| X-ray Diffraction (XRD) | Crystalline structure analysis | Often used to characterize the final copper or copper oxide nanoparticles derived from this compound decomposition.[4][10][11] |

| Electron Microscopy (SEM/TEM) | Morphological and size analysis | FESEM shows thread-like structures for the complex itself.[6][8] TEM/SEM are critical for sizing nanoparticles (e.g., 5-20 nm) synthesized from the complex.[2][10] |

| Elemental Analysis / ICP-OES | Stoichiometry and purity confirmation | Measures the percentage of copper in the sample, which is typically between 6% and 9% for commercial products.[4][5] |

Detailed Experimental Protocols: Characterization

3.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To verify the coordination of the oleate ligand to the copper(II) ion by identifying the characteristic vibrational frequencies of the carboxylate group.

-

Protocol:

-

Prepare the sample by mixing a small amount of dried this compound with spectroscopic grade potassium bromide (KBr).

-

Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Alternatively, for a liquid/waxy sample, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent like chloroform.[12]

-

Place the sample in the FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000–400 cm⁻¹.

-

Analyze the spectrum for key peaks: the absence of the carboxylic acid C=O stretch (around 1710 cm⁻¹) and the presence of strong asymmetric (~1592 cm⁻¹) and symmetric (~1410-1469 cm⁻¹) stretching bands of the coordinated carboxylate group.[9]

-

3.2.2 Thermogravimetric Analysis (TGA)

-

Objective: To evaluate the thermal stability and decomposition profile of this compound, which is critical for its application as a precursor for nanoparticle synthesis.

-

Protocol:

-

Place a small, accurately weighed amount of the dried this compound sample (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).

-

Place the pan into the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) from room temperature to a final temperature (e.g., 600-800°C).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show the temperature ranges at which the complex decomposes. This data is used to select the appropriate temperature for thermal decomposition synthesis of nanoparticles.[2][10]

-

3.2.3 UV-Visible (UV-Vis) Spectroscopy

-

Objective: To confirm the formation of the copper(II) oleate complex by analyzing its electronic absorption spectrum.

-

Protocol:

-

Dissolve a small amount of the this compound sample in a suitable organic solvent in which it is soluble (e.g., hexane or chloroform) to prepare a dilute solution.

-

Use a quartz cuvette for the analysis. Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

-

Place the cuvettes in the UV-Vis spectrophotometer.

-

Scan a spectrum over a relevant wavelength range (e.g., 300-900 nm).[6]

-

The presence of characteristic absorption bands, distinct from the precursors, confirms the formation of the complex.[6][8]

-

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of this compound.

Applications in Drug Development

This compound is gaining attention in the biomedical and pharmaceutical fields. It is utilized in the development of novel drug delivery systems, particularly in the formulation of liposomes for the targeted delivery of therapeutic agents.[1][13] Furthermore, this compound serves as a valuable precursor for synthesizing copper nanoparticles, which have demonstrated significant antimicrobial properties, making them candidates for integration into wound dressings and coatings for medical devices.[1] The ability to encapsulate copper within a lipid-soluble complex like this compound can improve the stability and circulation time of copper-based therapeutics in vivo.[13]

Conclusion

This guide has provided a detailed technical overview of the synthesis and characterization of this compound. The precipitation reaction remains a straightforward and effective method for its production, while electrochemical synthesis offers a high-purity alternative. A multi-technique approach to characterization, including FTIR, TGA, and UV-Vis spectroscopy, is crucial for confirming the product's identity and understanding its properties. For professionals in drug development, the role of this compound as both a therapeutic carrier and a precursor to antimicrobial nanoparticles highlights its potential in creating next-generation medical treatments.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. Buy this compound | 1120-44-1 [smolecule.com]

- 3. Sciencemadness Discussion Board - this compound: Syth and Properties - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. This compound | High-Purity Reagent | RUO [benchchem.com]

- 5. COPPER(II) OLEATE | 1120-44-1 [chemicalbook.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. This compound | Oleic acid, copper salt | RUO [benchchem.com]

- 8. Synthesis And Characterization Of Copper(II) Carboxylate With Palm-Based Oleic Acid By Electrochemical Technique [inis.iaea.org]

- 9. researchgate.net [researchgate.net]

- 10. energialternativa.info [energialternativa.info]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C36H66CuO4 | CID 6436661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Copper (II) Oleate: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Copper (II) oleate, a metal soap, is a compound of growing interest in various scientific and industrial fields, including its potential applications in drug development. This document provides a comprehensive technical overview of copper (II) oleate, detailing its molecular structure, chemical formula, and physicochemical properties. It outlines established experimental protocols for its synthesis and characterization. Furthermore, this guide explores the potential mechanisms of action of copper (II) complexes in a therapeutic context, particularly their anti-inflammatory and anticancer activities, supported by conceptual diagrams of relevant signaling pathways. All quantitative data are summarized in structured tables for ease of reference and comparison.

Molecular Structure and Chemical Formula

Copper (II) oleate is a metal carboxylate consisting of a central copper ion in the +2 oxidation state coordinated to two oleate anions. The oleate anion is derived from oleic acid, a monounsaturated omega-9 fatty acid. The coordination of the carboxylate groups of the oleate ligands to the copper ion is a key feature of its structure.

The chemical formula for copper (II) oleate is C₃₆H₆₆CuO₄ . It is also referred to as copper bis((Z)-octadec-9-enoate).

Chemical and Physical Properties

Copper (II) oleate is typically a blue-to-green or brownish solid. It is insoluble in water but soluble in various organic solvents, such as ether. Key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₆₆CuO₄ | [1][2] |

| Molecular Weight | ~626.5 g/mol | [1][2] |

| CAS Number | 10402-16-1, 1120-44-1 | [1][3] |

| Appearance | Blue to green or brown solid/powder | [1][3] |

| Solubility | Insoluble in water; Soluble in ether | [1][4] |

| Boiling Point | 360°C at 760 mmHg | [4] |

| Flash Point | 270.1°C | [4] |

Synthesis and Characterization Workflow

The synthesis of copper (II) oleate can be achieved through several methods. The following diagram illustrates a general workflow from synthesis to characterization.

Caption: General workflow for the synthesis and characterization of Copper (II) oleate.

Experimental Protocols

Synthesis of Copper (II) Oleate via Precipitation Reaction

This method relies on the reaction between a soluble copper salt and an alkali metal salt of oleic acid.

Materials:

-

Copper (II) sulfate (CuSO₄)

-

Sodium oleate (NaC₁₈H₃₃O₂)

-

Distilled water

-

Ethanol

Procedure:

-

Prepare an aqueous solution of copper (II) sulfate.

-

Prepare a separate aqueous or ethanolic solution of sodium oleate.

-

Slowly add the copper (II) sulfate solution to the sodium oleate solution with constant stirring.

-

A precipitate of copper (II) oleate will form.

-

Continue stirring for a specified period to ensure complete reaction.

-

Collect the precipitate by filtration.

-

Wash the precipitate with distilled water and then with ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified copper (II) oleate in a desiccator or under vacuum.

Synthesis of Copper (II) Oleate via Electrochemical Method

This technique involves the electrochemical oxidation of a copper anode in the presence of oleic acid.

Materials and Equipment:

-

Copper foil (anode)

-

Graphite rod (cathode)

-

Oleic acid

-

Ethanol

-

Ammonium acetate (CH₃COONH₄) as a supporting electrolyte

-

DC power supply

-

Electrochemical cell

-

Stirrer

Procedure:

-

Clean the copper foil and graphite rod with distilled water and acetone.

-

Prepare an ethanolic solution of oleic acid and ammonium acetate in the electrochemical cell.

-

Immerse the copper anode and graphite cathode in the solution.

-

Apply a constant voltage (e.g., 10 V) using the DC power supply for a set duration (e.g., 2-4 hours) at room temperature with vigorous stirring.

-

A blue precipitate of copper (II) oleate will form.

-

Filter the precipitate and wash it with distilled water and ethanol.

-

Dry the product in a desiccator.

Potential Applications in Drug Development

Copper complexes have garnered significant attention for their therapeutic potential, exhibiting a range of biological activities including anti-inflammatory, and anti-proliferative effects.[5][6] The oleate ligand itself is known to have anti-inflammatory properties, potentially enhancing the therapeutic profile of the copper complex.[7]

Proposed Anticancer Mechanism of Action

Copper complexes can induce cancer cell death through various mechanisms, primarily centered around the generation of reactive oxygen species (ROS) and the inhibition of key cellular machinery.[3][8]

Caption: Proposed anticancer signaling pathway for copper complexes.

Proposed Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of copper complexes may be attributed to their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade, and inhibit the activity of enzymes like cyclooxygenase (COX).[9][10]

Caption: Proposed anti-inflammatory signaling pathway for copper complexes.

Conclusion

Copper (II) oleate is a well-defined chemical entity with established synthesis and characterization protocols. Its potential biological activities, extrapolated from studies on related copper complexes, position it as a compound of interest for further investigation in the field of drug development. The proposed mechanisms of action, including the induction of apoptosis in cancer cells and the modulation of inflammatory pathways, provide a strong rationale for its continued exploration as a potential therapeutic agent. Further research is warranted to elucidate the specific signaling pathways modulated by copper (II) oleate and to evaluate its efficacy and safety in preclinical models.

References

- 1. mdpi.com [mdpi.com]

- 2. Antiinflammatory effects of some copper complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unveiling the promising anticancer effect of copper-based compounds: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Graphviz [graphviz.org]

- 5. Copper as a key regulator of cell signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Targeted Copper (II) Compounds with Selective Anti – Cancer and Anti-Microbial Activity - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]

- 9. Copper(II) complexes as potential anticancer and Nonsteroidal anti-inflammatory agents: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo anti-inflammatory active copper(II)-lawsone complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Copper Oleate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of copper oleate in various organic solvents. Due to the scarcity of publicly available quantitative data, this document focuses on providing a thorough qualitative understanding, alongside detailed experimental protocols for researchers to determine precise solubility values in their specific solvent systems. This guide is intended to be a valuable resource for scientists and professionals in drug development and other fields where the dissolution of metallic soaps is critical.

Introduction to this compound and its Solubility

Copper(II) oleate is a metal soap, a compound formed from a copper salt and oleic acid.[1] It is a blue to greenish solid at room temperature and is generally described as being insoluble in water but soluble in a range of organic solvents.[1][2] This solubility in non-aqueous solvents is a key property that drives its application in various fields, including as a fungicide, insecticide, catalyst, and as a precursor in the synthesis of copper and copper oxide nanoparticles. The long hydrocarbon chain of the oleate ligand contributes to its affinity for organic media.

Solubility Profile of this compound

| Solvent | Type | Solubility | Notes |

| Water | Polar Protic | Insoluble | A quantitative value of 8.33 mg/L at 20°C has been reported, though this is likely an estimation and confirms its very low solubility in aqueous media. |

| Diethyl Ether | Polar Aprotic | Soluble | Often described as being "readily soluble" and is used as a solvent for the crystallization and purification of this compound.[1][3] |

| Chloroform | Polar Aprotic | Soluble | Frequently cited as a solvent for this compound.[1][2] |

| Ethanol | Polar Protic | Slightly Soluble | The term "slightly soluble" suggests limited dissolution compared to other organic solvents like diethyl ether.[1][3] |

| Benzene | Nonpolar | Soluble | Metal soaps, in general, are known to be soluble in benzene. |

| Toluene | Nonpolar | Likely Soluble | As a nonpolar aromatic solvent similar to benzene, it is expected to be a good solvent for this compound. |

| Hexane | Nonpolar | Likely Soluble | The long hydrocarbon chains of both hexane and the oleate ligand suggest good compatibility and likely solubility. |

| Petroleum Ether | Nonpolar | Soluble | Used in qualitative tests to extract this compound, indicating its solubility. |

Experimental Protocols for Determining this compound Solubility

To address the lack of quantitative data, this section provides detailed methodologies for determining the solubility of this compound in organic solvents. Two common and effective methods are presented: the gravimetric method and a titrimetric/spectroscopic method for higher accuracy.

Gravimetric Method

This is a straightforward method for determining solubility by measuring the mass of the dissolved solute in a known volume of solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a flask in a water bath).

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The temperature should be maintained at the desired value throughout this process.

-

-

Separation of Undissolved Solute:

-

Allow the solution to stand undisturbed at the constant temperature for several hours to allow the undissolved this compound to settle.

-

Carefully decant or filter the supernatant (the saturated solution) to separate it from the solid excess. A syringe filter (e.g., 0.45 µm PTFE) can be effective for removing fine particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately measure a known volume of the clear, saturated solution into a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not decompose the this compound.

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the container with the residue minus the initial mass of the empty container.

-

Solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Titrimetric/Spectroscopic Method

For a more precise determination, the concentration of copper in the saturated solution can be determined using analytical techniques such as titration or UV-Vis spectroscopy.

Methodology:

-

Preparation of a Saturated Solution:

-

Follow steps 1 and 2 from the Gravimetric Method to prepare a clear, saturated solution of this compound in the chosen organic solvent.

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the saturated solution with a suitable solvent to bring the copper concentration into the analytical range of the chosen method.

-

-

Analysis of Copper Concentration:

-

Titration:

-

A common method for copper determination is iodometric titration. The copper(II) ions are reacted with potassium iodide in an acidic solution to liberate iodine, which is then titrated with a standardized sodium thiosulfate solution.

-

-

UV-Vis Spectroscopy:

-

This compound solutions in organic solvents are colored (typically blue or green), allowing for spectrophotometric determination.

-

A calibration curve must first be prepared by measuring the absorbance of a series of this compound solutions of known concentrations at the wavelength of maximum absorbance (λmax).

-

The absorbance of the diluted saturated solution is then measured, and its concentration is determined from the calibration curve.

-

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted solution, calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Workflow for Gravimetric Determination of Solubility.

Caption: Workflow for Analytical Determination of Solubility.

Conclusion

The solubility of this compound is a critical parameter for its application in various scientific and industrial domains, including drug delivery systems where formulation in organic solvents is often required. While comprehensive quantitative data remains elusive in the public domain, this guide provides a solid qualitative foundation and, more importantly, equips researchers with the necessary experimental protocols to determine precise solubility values in their solvents of interest. The provided workflows offer a systematic approach to generating reliable and reproducible solubility data, thereby facilitating more informed and effective use of this compound in research and development.

References

A Comprehensive Technical Guide to the Thermal Decomposition Behavior of Copper Oleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper oleate, a metal-organic compound, has garnered significant interest in various scientific fields, including materials science and catalysis. Its utility as a precursor for the synthesis of copper and copper oxide nanoparticles through thermal decomposition is a key area of research. Understanding the thermal decomposition behavior of this compound is paramount for controlling the size, morphology, and composition of the resulting nanoparticles, which in turn dictates their application-specific properties. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, encompassing detailed experimental protocols, quantitative data analysis, and a mechanistic overview.

Data Presentation

The thermal decomposition of this compound is a multi-step process that can be quantitatively analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following tables summarize the key quantitative data associated with this process and the characteristics of the resulting nanoparticles.

Table 1: Thermal Decomposition Profile of this compound

| Thermal Analysis Parameter | Value | Analytical Technique |

| Onset Decomposition Temperature | ~220 °C | TGA/DSC |

| Peak Decomposition Temperature | ~280 - 295 °C[1] | TGA/DSC |

| Final Decomposition Temperature | ~300 °C | TGA |

| Total Weight Loss | ~70% | TGA |

| Enthalpy of Decomposition (ΔH) | Endothermic Process | DSC |

Table 2: Characteristics of Nanoparticles Synthesized from this compound Decomposition

| Nanoparticle Characteristic | Value | Analytical Technique |

| Composition | Copper (Cu) or Copper Oxide (CuO/Cu₂O) | XRD |

| Crystal Structure | Face-Centered Cubic (FCC) for Cu | XRD |

| Crystallite Size | 8.9 ± 1.3 nm to 16.2 ± 2.9 nm[1] | XRD (Scherrer Equation), TEM |

| Morphology | Spherical | TEM |

| Specific Surface Area (BET) | Varies with synthesis conditions | BET Analysis |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and analysis of this compound and its decomposition products.

Synthesis of this compound (Precipitation Method)

This protocol describes a common and effective method for synthesizing this compound.

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Sodium oleate

-

Ethanol

-

Distilled water

-

Hexane

Procedure:

-

Dissolve 40 mmol of CuCl₂·2H₂O and 80 mmol of sodium oleate in a solvent mixture composed of 80 mL of ethanol, 60 mL of distilled water, and 140 mL of hexane.

-

Heat the resulting solution to 70 °C and maintain this temperature for four hours with continuous stirring.

-

After the reaction is complete, transfer the mixture to a separatory funnel. The upper organic layer, which is typically greenish-blue, contains the this compound complex.

-

Wash the organic layer three times with 30 mL of distilled water to remove any unreacted salts and impurities.

-

Separate the organic layer and evaporate the hexane under reduced pressure or in a fume hood to obtain the this compound complex as a waxy solid.

Thermal Decomposition and Nanoparticle Synthesis

This protocol outlines the thermal decomposition of the synthesized this compound to produce copper nanoparticles.

Materials:

-

Synthesized this compound complex

-

High-boiling point organic solvent (e.g., 1-octadecene or phenyl ether) (optional, for solution-phase synthesis)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Place a known amount of the this compound complex in a reaction vessel (e.g., a three-neck flask).

-

For a solvent-based synthesis, add the high-boiling point solvent to the vessel.

-

Purge the system with an inert gas for at least 30 minutes to remove oxygen, which can lead to the formation of copper oxides.

-

Heat the mixture to the decomposition temperature of this compound (approximately 290-295 °C) under a continuous flow of inert gas and with vigorous stirring.

-

Maintain the temperature for a set period (e.g., 1-2 hours) to ensure complete decomposition. The color of the solution will typically change, indicating the formation of nanoparticles.

-

Cool the reaction mixture to room temperature.

-

The resulting nanoparticles can be isolated by adding a non-solvent (e.g., ethanol) to precipitate the particles, followed by centrifugation and washing.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol details the procedure for analyzing the thermal decomposition behavior of this compound.

Instrumentation:

-

A simultaneous thermal analyzer (STA) capable of performing TGA and DSC.

Procedure:

-

Calibrate the instrument for temperature and heat flow using appropriate standards (e.g., indium for DSC).

-

Accurately weigh 5-10 mg of the this compound sample into an alumina or platinum crucible.

-

Place the crucible in the TGA/DSC instrument.

-

Set the experimental conditions:

-

Temperature Program: Heat the sample from room temperature to a final temperature of at least 400 °C at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

-

-

Run the experiment and record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to determine the onset and peak decomposition temperatures, percentage weight loss, and enthalpy changes.

Characterization of Nanoparticles

X-ray Diffraction (XRD):

-

Prepare a powder sample of the synthesized nanoparticles.

-

Mount the sample on the XRD sample holder.

-

Perform an XRD scan over a 2θ range that covers the expected diffraction peaks for copper or copper oxides (e.g., 20-80°).

-

Analyze the resulting diffractogram to identify the crystalline phases present and to calculate the average crystallite size using the Scherrer equation.

Brunauer-Emmett-Teller (BET) Analysis:

-

Degas the nanoparticle sample under vacuum at an elevated temperature to remove any adsorbed gases and moisture.

-

Perform nitrogen adsorption-desorption measurements at liquid nitrogen temperature (77 K).

-

Use the BET equation to calculate the specific surface area of the nanoparticles from the adsorption isotherm.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the study of this compound's thermal decomposition.

Mechanistic Insights

The thermal decomposition of this compound is a complex process involving the cleavage of the copper-carboxylate bonds. Under an inert atmosphere, the decomposition proceeds through a reductive elimination mechanism. The oleate ligands act as both a capping agent and a reducing agent, leading to the formation of metallic copper nanoparticles. Evolved gas analysis (EGA) coupled with mass spectrometry (TG-MS) has been instrumental in identifying the gaseous byproducts of this reaction.[2] The primary gaseous products include carbon dioxide, water, and a variety of hydrocarbons such as alkenes and carboxylic acids, resulting from the fragmentation of the long oleate chains.[2]

In the presence of oxygen, the decomposition pathway is altered. Instead of metallic copper, copper oxide nanoparticles (CuO or Cu₂O) are formed. The oleate ligands are oxidized, and the copper center is oxidized to form the corresponding oxide. The specific oxide phase formed depends on the reaction conditions, such as the partial pressure of oxygen and the decomposition temperature.

Conclusion

This technical guide has provided a comprehensive overview of the thermal decomposition behavior of this compound. The presented data and experimental protocols offer a solid foundation for researchers and scientists working with this precursor for nanoparticle synthesis. The ability to control the decomposition process is key to tailoring the properties of the resulting copper-based nanomaterials for a wide range of applications, from catalysis to printed electronics and potentially in novel drug delivery systems where controlled release of copper ions is desired. Further research focusing on in-situ characterization techniques will continue to elucidate the intricate details of the decomposition mechanism, enabling even finer control over the synthesis of advanced nanomaterials.

References

A Technical Guide to Copper Oleate as a Precursor for Nanoparticle Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The synthesis of metallic and metal oxide nanoparticles with controlled size, shape, and stability is a cornerstone of modern nanotechnology. Copper and copper oxide nanoparticles are particularly compelling due to their catalytic, antimicrobial, and conductive properties. However, the propensity of copper nanoparticles to oxidize presents a significant synthetic challenge. This technical guide provides an in-depth exploration of copper oleate as a highly effective and versatile precursor for synthesizing various copper-based nanoparticles, including metallic copper (Cu), copper(I) oxide (Cu₂O), and copper(II) oxide (CuO). We detail key synthesis methodologies, including thermal decomposition and chemical reduction, and present experimental protocols and quantitative data in a structured format. This guide also elucidates the multifaceted role of the oleate ligand as both a precursor component and a crucial capping agent that imparts stability and prevents oxidation.

Introduction to this compound in Nanotechnology

Copper nanoparticles (CuNPs) are gaining significant attention as a cost-effective alternative to noble metals like gold and silver in applications ranging from catalysis to conductive inks and antimicrobial agents.[1][2] A primary hurdle in the widespread application of CuNPs is their susceptibility to oxidation in ambient conditions.[1][2] To overcome this, synthetic strategies often employ capping agents or surfactants that protect the nanoparticle surface.

This compound, a metal-oleate complex, has emerged as a superior single-source precursor for nanoparticle synthesis.[3] The oleate moiety, derived from oleic acid, plays a dual role: it forms a complex with copper ions, and upon synthesis, it acts as a stabilizing ligand that coats the nanoparticle surface.[4][5] This organic shell prevents both oxidation and agglomeration, leading to stable, well-dispersed nanoparticles in organic solvents.[1][6] This guide focuses on methodologies that leverage this compound to produce nanoparticles with tunable characteristics.

Synthesis of the this compound Precursor

The initial step in many synthesis protocols is the formation of the copper(II) oleate complex. This is typically achieved through the reaction of a copper salt with an oleate salt in a multi-solvent system.

Experimental Protocol: Preparation of Copper(II) Oleate Complex

This protocol is a generalized procedure based on methodologies described in the literature.[1][7]

-

Reagent Preparation: Prepare separate solutions of a copper salt (e.g., copper(II) chloride, CuCl₂) and sodium oleate in a solvent mixture, which commonly includes ethanol, distilled water, and a nonpolar organic solvent like hexane.[7]

-

Reaction: Combine the solutions in a reaction vessel. Heat the mixture, typically to around 70°C, and stir vigorously for several hours (e.g., 4 hours) to facilitate the formation of the this compound complex.[7] The this compound will preferentially move into the organic phase (e.g., hexane).

-

Separation: Transfer the mixture to a separatory funnel. The organic layer containing the greenish-blue this compound complex is separated from the aqueous layer.[7]

-

Washing: Wash the organic layer multiple times with distilled water to remove any unreacted salts or impurities.

-

Isolation: Evaporate the organic solvent (e.g., hexane) from the washed layer. The final product is a waxy, greenish-blue solid of copper(II) oleate.[7]

Nanoparticle Synthesis Methodologies

This compound is adaptable to several synthesis techniques, most notably thermal decomposition.

Thermal Decomposition

Thermal decomposition is a widely used method for producing highly crystalline and monodisperse nanoparticles from organometallic precursors like this compound.[8] The process involves heating the this compound complex in a high-boiling point organic solvent, which causes the complex to decompose and form metallic or metal oxide nuclei. The oleate ligands then cap the growing nanoparticles.

This protocol is adapted from procedures reported for synthesizing metallic copper nanoparticles.[1][8]

-

Reaction Setup: Place the synthesized this compound complex into a reaction flask containing a high-boiling point solvent (e.g., phenyl ether, 1-octadecene).[6][8]

-

Inert Atmosphere (Optional but Recommended): While some studies report success without an inert atmosphere due to the protective nature of oleate, purging the system with an inert gas like argon or nitrogen is recommended to minimize oxidation.[2]

-

Heating Ramp: Heat the mixture to the target decomposition temperature (e.g., 290-295°C) at a controlled rate (e.g., 2°C/min).[1][6] The color of the solution will typically change from blue/green to brown or reddish-brown, indicating the formation of nanoparticles.[6][8]

-

Annealing: Maintain the reaction at the target temperature for a set period (e.g., 2 hours) to allow for particle growth and crystallization.[1]

-

Cooling and Isolation: Cool the solution to room temperature. Add a polar non-solvent (e.g., ethanol) to precipitate the oleate-capped nanoparticles.

-

Purification: Collect the nanoparticles via centrifugation, wash them repeatedly with ethanol to remove excess oleate and solvent, and dry them under vacuum.

Caption: Workflow for nanoparticle synthesis via thermal decomposition.

Data from Thermal Decomposition Studies

The parameters of the thermal decomposition process critically influence the final nanoparticle characteristics.

| Precursor | Solvent | Temperature (°C) | Particle Size (nm) | Morphology | Resulting Nanoparticle | Reference |

| Cu-oleate complex | N/A (in pyrex tube) | 295 | 8.9 ± 1.3 | Spherical | Cu | [1][3] |

| Cu-oleate complex | Phenyl Ether | Not specified | 4 - 18 | Spherical | Cu | [8] |

| Copper Acetate | Octadecene | 290 | ~87 ± 19 | Not specified | Cu | [6] |

| Copper Acetate | Diphenyl Ether | >220 | Not specified | Not specified | Cu | [6] |

Table 1: Summary of quantitative data from thermal decomposition synthesis of copper-based nanoparticles.

The Multifunctional Role of Oleate

The oleate ligand (derived from oleic acid or sodium oleate) is not merely a component of the precursor but an active participant throughout the synthesis and stabilization process.

-

Phase-Transfer Agent: In the precursor synthesis, oleic acid can act as a phase-transfer agent, helping to extract copper ions from an aqueous solution into an organic phase.[4][5]

-

Precursor Formation: It directly reacts with the copper salt to form the this compound complex, which has a defined decomposition temperature.[1]

-

Capping Agent: During nanoparticle formation, oleate molecules adsorb onto the particle surface via their carboxylate head groups.[4] This capping layer is crucial for controlling growth and preventing the nanoparticles from aggregating.

-

Oxidation Prevention: The hydrophobic carbon tails of the oleate ligands point outwards, forming a protective organic barrier that prevents the highly reactive copper surface from coming into contact with air and oxidizing.[2][4][5]

-

Size Control: The ratio of the copper precursor to oleic acid can influence the final nanoparticle size. A higher ratio of [Cu]/[oleic acid] has been observed to produce smaller nanoparticles, possibly by influencing the formation of the oleate complex and subsequent monomer release rate.[9]

Caption: Logical relationships of the oleate ligand's functions.

Synthesis of Specific Nanoparticle Types

By tuning reaction conditions, this compound can be used to synthesize metallic copper, as well as its common oxides.

Metallic Copper (Cu) Nanoparticles

Achieving pure, zero-valent copper nanoparticles is a primary goal.

-

Conditions: Synthesis typically requires high temperatures and the exclusion of oxygen (e.g., under an inert atmosphere).[2] The use of a strong capping agent like oleate is critical to protect the nascent copper particles from immediate oxidation.[1][2] Thermal decomposition is a common and effective method.[8]

Copper Oxide (Cu₂O and CuO) Nanoparticles

Copper oxide nanoparticles can be synthesized either directly or through the post-synthesis oxidation of metallic CuNPs.

-

Cu₂O (Cuprous Oxide): Synthesis of Cu₂O can be achieved under milder reducing conditions or by carefully controlling the oxygen availability during synthesis. Some reduction processes may stop at the Cu₂O stage.[4]

-

CuO (Cupric Oxide): CuO nanoparticles are often formed when copper nanoparticles are exposed to air, especially at elevated temperatures.[10] Direct synthesis can also be achieved using methods like the sol-gel process or precipitation, where a copper salt is reacted with a base like NaOH. While not starting from a pre-formed this compound complex, oleic acid is frequently added in these syntheses to act as a surfactant and control particle size and dispersion.[11][12]

// Nodes Start [label="this compound\nPrecursor", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cond1 [label="High Temperature\n(e.g., >250°C)\nInert Atmosphere\nStrong Capping", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Cond2 [label="Controlled Oxidation\nor Milder Reducing\nConditions", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Cond3 [label="Post-Synthesis\nOxidation (Air/Heat)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

Prod1 [label="Metallic Cu NPs", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prod2 [label="Cu₂O NPs", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Prod3 [label="CuO NPs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Cond1 [label="Thermal\nDecomposition"]; Cond1 -> Prod1; Start -> Cond2 [label="Controlled\nReaction"]; Cond2 -> Prod2; Prod1 -> Cond3; Cond3 -> Prod3; }

Caption: Synthetic pathways from this compound to different nanoparticles.

Characterization of this compound-Derived Nanoparticles

A suite of analytical techniques is essential to confirm the synthesis and determine the properties of the resulting nanoparticles.

| Technique | Information Provided |

| Transmission Electron Microscopy (TEM) | Provides direct imaging of nanoparticles to determine size, size distribution, and morphology (e.g., spherical, cubic).[1][8] |

| X-Ray Diffraction (XRD) | Confirms the crystalline structure and phase purity of the nanoparticles, distinguishing between Cu, Cu₂O, and CuO.[1][8][13] |

| UV-Visible Spectroscopy (UV-Vis) | Detects the surface plasmon resonance (SPR) band characteristic of metallic copper nanoparticles, typically in the range of 550-600 nm.[5] The absence or shift of this peak can indicate oxidation. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of the oleate capping agent on the nanoparticle surface by identifying characteristic C-H and C=O stretching vibrations.[13] |

| Scanning Electron Microscopy (SEM) | Used to observe the morphology and agglomeration state of the nanoparticle powders.[5] |

| Thermogravimetric Analysis (TGA) | Determines the thermal decomposition temperature of the this compound precursor and can quantify the amount of organic capping agent present on the final nanoparticles.[1][2] |

Table 2: Common characterization techniques and their applications in analyzing copper-based nanoparticles.

Conclusion

This compound stands out as a highly effective, single-source precursor for the synthesis of stable and well-defined copper and copper oxide nanoparticles. Its utility is enhanced by the dual functionality of the oleate ligand, which is integral to the precursor's structure and subsequently serves as a robust capping agent to prevent both oxidation and agglomeration. The thermal decomposition of this compound is a straightforward and powerful method for producing crystalline metallic copper nanoparticles with controlled sizes. By carefully manipulating reaction parameters and post-synthesis conditions, a range of copper-based nanomaterials can be accessed, making this compound a valuable tool for researchers in materials science, catalysis, and drug development.

References

- 1. energialternativa.info [energialternativa.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of copper nano/microparticles via thermal decomposition and their conversion to copper oxide film - PMC [pmc.ncbi.nlm.nih.gov]

- 7. View of Synthesis and characterization of metal oxides nanoparticles from metal-oleates single source precursors [jenrm.uenr.edu.gh]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. Facile Manufacture of Oxide-Free Cu Particles Coated with Oleic Acid by Electrical Discharge Machining | MDPI [mdpi.com]

The Role of Oleic Acid in the Formation of Copper Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper, an essential trace element, plays a crucial role in a myriad of biological processes. Its ability to cycle between Cu(I) and Cu(II) oxidation states makes it a vital cofactor for numerous enzymes involved in cellular respiration, neurotransmitter synthesis, and antioxidant defense. The coordination of copper ions with organic ligands can modulate their bioavailability, reactivity, and therapeutic potential. Oleic acid, a ubiquitous monounsaturated fatty acid, has emerged as a significant ligand in the formation of copper complexes, offering unique physicochemical properties that are of interest in various scientific and therapeutic fields. This technical guide provides a comprehensive overview of the role of oleic acid in the formation of copper complexes, detailing the synthesis, characterization, and potential applications, particularly in the realm of drug development.

The Role of Oleic Acid as a Ligand

Oleic acid (cis-9-octadecenoic acid) is a carboxylic acid with an 18-carbon chain and a single cis double bond. The carboxyl group (-COOH) of oleic acid is the primary site of interaction with metal ions. Upon deprotonation, the resulting carboxylate group (COO-) acts as a bidentate or bridging ligand, coordinating with the copper(II) ion through its two oxygen atoms. This chelation results in the formation of a stable copper-oleate complex. The long, hydrophobic alkyl chain of oleic acid imparts significant lipophilicity to the resulting complex, influencing its solubility, stability, and interaction with biological membranes.

The coordination of oleic acid to copper(II) ions often results in the formation of a dinuclear "paddle-wheel" structure. In this arrangement, two copper(II) ions are bridged by four oleate ligands, with each copper ion in a square pyramidal geometry. The axial positions can be occupied by solvent molecules or other coordinating species.

Synthesis of Copper-Oleate Complexes

The synthesis of copper(II) oleate complexes can be achieved through several methods, with electrochemical synthesis and precipitation reactions being the most common.

Experimental Protocol: Electrochemical Synthesis

This method offers a direct and controllable route to produce high-purity copper(II) oleate.

Materials:

-

Copper foil (anode)

-

Graphite rod (cathode)

-

Oleic acid

-

Ethanol

-

Ammonium acetate (supporting electrolyte)

-

Distilled water

-

Acetone

-

DC power supply

-

Electrochemical cell (undivided, 100 mL capacity)

-

Magnetic stirrer

Procedure:

-

Prepare a 0.1 M solution of oleic acid in ethanol.

-

Prepare a 0.5 M aqueous solution of ammonium acetate.

-

Clean the copper foil and graphite rod by rinsing with distilled water followed by acetone to remove any surface impurities.

-

Place the copper foil (anode) and graphite rod (cathode) in the electrochemical cell.

-

Mix the oleic acid solution and the ammonium acetate solution in a 1:1 volume ratio and add it to the electrochemical cell.

-

Apply a constant voltage of 10 V using the DC power supply.

-

Stir the solution vigorously (e.g., 900 rpm) at room temperature (~27°C).

-

Continue the electrolysis for 2 hours.

-

After 2 hours, a blue precipitate of copper(II) oleate will have formed.

-

Filter the precipitate and wash it with distilled water and then ethanol to remove unreacted starting materials and byproducts.

-

Dry the resulting blue solid in a desiccator for 24 hours.

Reaction Mechanism:

-

Anode: Cu(s) → Cu²⁺(aq) + 2e⁻

-

Cathode: 2H₂O(l) + 2e⁻ → H₂(g) + 2OH⁻(aq)

-

In solution: CH₃(CH₂)₇CH=CH(CH₂)₇COOH + OH⁻ → CH₃(CH₂)₇CH=CH(CH₂)₇COO⁻ + H₂O

-

Complex Formation: Cu²⁺(aq) + 2CH₃(CH₂)₇CH=CH(CH₂)₇COO⁻(org) → Cu(CH₃(CH₂)₇CH=CH(CH₂)₇COO)₂(s)

Caption: Workflow for the electrochemical synthesis of Copper(II) Oleate.

Experimental Protocol: Precipitation Reaction

This is a simpler, more traditional method for synthesizing copper(II) oleate.

Materials:

-

Copper(II) sulfate (CuSO₄) or Copper(II) chloride (CuCl₂)

-

Sodium oleate

-

Ethanol

-

Distilled water

-

Hexane (optional, for extraction)

-

Beakers

-

Magnetic stirrer

-

Separatory funnel (if using hexane)

-

Filtration apparatus

Procedure:

-

Dissolve a stoichiometric amount of a copper(II) salt (e.g., CuSO₄) in distilled water.

-

In a separate beaker, dissolve a corresponding stoichiometric amount of sodium oleate in a mixture of ethanol and distilled water.

-

Slowly add the copper salt solution to the sodium oleate solution while stirring continuously.

-

A blue-green precipitate of copper(II) oleate will form immediately.

-

Continue stirring for a period (e.g., 1-4 hours) to ensure the reaction goes to completion. The reaction can be heated (e.g., to 70°C) to facilitate the process.

-

Option A (Filtration): Filter the precipitate, wash it thoroughly with distilled water to remove any unreacted salts, and then dry it.

-

Option B (Solvent Extraction): If a cleaner product is desired, add hexane to the reaction mixture. The copper(II) oleate will preferentially dissolve in the hexane layer. Separate the hexane layer using a separatory funnel, wash it with distilled water, and then evaporate the hexane to obtain the solid copper(II) oleate.

Characterization of Copper-Oleate Complexes

The formation and purity of copper-oleate complexes are confirmed using various analytical techniques.

| Technique | Observation | Interpretation |

| FTIR Spectroscopy | Disappearance of the C=O stretching band of oleic acid (~1710 cm⁻¹). Appearance of two new bands corresponding to the asymmetric (~1580-1610 cm⁻¹) and symmetric (~1400-1440 cm⁻¹) stretching vibrations of the carboxylate group. | Confirms the coordination of the carboxylate group of oleic acid to the copper ion. |

| X-ray Photoelectron Spectroscopy (XPS) | Shows peaks corresponding to Cu, O, and C. The Cu 2p spectrum exhibits satellite peaks characteristic of the Cu(II) oxidation state. | Confirms the elemental composition and the +2 oxidation state of copper in the complex. |

| UV-Vis Spectroscopy | A broad absorption band in the region of 670-700 nm. | Attributed to the d-d transitions of the Cu(II) ion in a square pyramidal or distorted octahedral environment. |

| Elemental Analysis | The experimentally determined percentages of C, H, and Cu match the calculated theoretical values for the expected formula of copper(II) oleate (C₃₆H₆₆CuO₄). | Confirms the stoichiometry of the complex. |

Quantitative Data

While extensive quantitative data on the stability, kinetics, and thermodynamics of copper-oleate complexes are not widely available in the literature, some key parameters from the electrochemical synthesis have been reported.

| Parameter | Value | Reference |

| Optimal Voltage | 10 V | |

| Optimal Electrolyte Concentration | 0.5 M (Ammonium Acetate) | |

| Optimal Reaction Time | 2 hours | |

| Yield | ~98% | |

| Melting Point | 55-58 °C |

Elemental Analysis Data for Electrochemically Synthesized Copper(II) Oleate:

| Element | Calculated (%) | Found (%) | Reference |

| Carbon (C) | 69.01 | 68.75 | |

| Hydrogen (H) | 10.64 | 10.67 | |

| Oxygen (O) | 10.21 | 10.29 | |

| Copper (Cu) | 10.14 | 10.29 |

Note: Stability constants for copper complexes with various ligands are known, but specific values for oleate are not readily found in the literature. For comparison, the log of the stability constant (log K) for Cu(II) with other carboxylate-containing ligands like EDTA is very high (18.8), indicating a very stable complex. The stability of the copper-oleate complex is expected to be significant due to the chelate effect.

Coordination Chemistry and Structure

The interaction between the carboxylate group of oleic acid and the copper(II) ion is a classic example of metal-ligand coordination.

Caption: Bidentate bridging coordination of oleate ligands to form a paddle-wheel dimer.

Applications in Drug Development

The unique properties of copper-oleate complexes make them promising candidates for various applications in drug development, including as anticancer and antimicrobial agents, and in drug delivery systems.

Anticancer Activity

Copper complexes, in general, have demonstrated significant anticancer activity through various mechanisms. While specific studies on copper oleate are limited, the proposed mechanisms for related copper complexes are relevant:

-

Induction of Oxidative Stress: Copper ions can participate in Fenton-like reactions, generating reactive oxygen species (ROS) that cause oxidative damage to cancer cells, leading to apoptosis.

-

Inhibition of the Proteasome: Some copper complexes have been shown to inhibit the proteasome, a key cellular machinery for protein degradation, leading to the accumulation of misfolded proteins and cell death in cancer cells.

-

DNA Interaction: Copper complexes can interact with DNA through intercalation or cleavage, disrupting DNA replication and transcription in rapidly dividing cancer cells.

-

Angiogenesis Inhibition: Copper is an essential cofactor for angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis. Modulation of copper levels by copper complexes can inhibit this process.

The high lipophilicity of this compound could enhance its cellular uptake and allow it to readily cross the cell membrane, potentially increasing its cytotoxic efficacy against cancer cells.

Antimicrobial Properties

Copper itself is known for its potent antimicrobial properties. The formation of a complex with oleic acid can enhance this activity.

-

Membrane Disruption: The lipophilic nature of this compound can facilitate its interaction with the lipid bilayers of bacterial and fungal cell membranes, leading to membrane disruption and leakage of cellular contents.

-

Generation of Reactive Oxygen Species (ROS): Similar to its anticancer mechanism, this compound can induce the production of ROS, which are highly toxic to microorganisms.

-

Inhibition of Essential Enzymes: Copper ions released from the complex can bind to and inactivate essential enzymes in microorganisms, disrupting their metabolic processes.

Drug Delivery Systems

The amphiphilic nature of this compound, with its hydrophilic copper-carboxylate head and a long lipophilic oleyl tail, makes it a candidate for the formulation of nanoparticles and liposomes for drug delivery. These nanocarriers can encapsulate other therapeutic agents, and the presence of copper may offer synergistic therapeutic effects. The oleate ligand can also improve the biocompatibility and stability of these delivery systems.

Signaling Pathways Affected by Copper Complexes

Copper ions and their complexes are known to modulate various cellular signaling pathways, which is a key aspect of their therapeutic potential. While the specific effects of this compound on signaling are not well-documented, the general mechanisms of copper's influence provide a framework for understanding its potential impact.

Caption: Potential modulation of cellular signaling by copper complexes.

Copper complexes can influence key signaling pathways that regulate cell proliferation, survival, and inflammation, such as the MAPK/ERK and PI3K/Akt pathways. They can also affect the NF-κB signaling pathway. The lipophilic nature of this compound may facilitate its entry into the cell, where the copper ion can then exert its modulatory effects on these pathways.

Conclusion

Oleic acid plays a multifaceted role in the formation of copper complexes, acting as a versatile ligand that dictates the structure, solubility, and potential biological activity of the resulting coordination compound. The synthesis of copper(II) oleate is readily achievable through straightforward electrochemical and precipitation methods. While there is a need for more comprehensive quantitative data on the thermodynamic stability and formation kinetics of these complexes, the existing body of research highlights their significant potential in drug development. The inherent anticancer and antimicrobial properties of copper, combined with the enhanced cellular uptake and biocompatibility potentially afforded by the oleate ligand, make copper-oleate complexes a promising platform for the design of novel therapeutic agents. Further research into their specific mechanisms of action and in vivo efficacy is warranted to fully realize their therapeutic potential.

The Self-Reducing Nature of Copper Oleate Precursor: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the self-reducing properties of the copper oleate precursor, a key compound in the synthesis of copper and copper oxide nanoparticles. The unique characteristics of this precursor, particularly its ability to undergo thermal decomposition to yield metallic copper nanoparticles without the need for an external reducing agent, make it a subject of significant interest in materials science and nanotechnology. This document provides a comprehensive overview of the underlying chemical mechanisms, detailed experimental protocols, and a summary of key quantitative data to facilitate reproducible and controlled synthesis of copper-based nanomaterials.

Core Concepts: The Self-Reducing Mechanism

The "self-reducing" nature of the copper (II) oleate complex is primarily attributed to its thermal decomposition. In this process, the oleate ligands not only act as a source of electrons for the reduction of Cu(II) ions to metallic Cu(0) but also serve as capping agents that stabilize the nascent nanoparticles and prevent their oxidation and agglomeration.

The thermal decomposition of copper (II) oleate is understood to proceed through a stepwise reduction of the copper center, accompanied by the breakdown of the oleate ligand. While the precise mechanism can be complex and influenced by the reaction environment, a generally accepted pathway involves the following key stages:

-

Thermal Activation: Upon heating in a high-boiling point solvent, the this compound complex absorbs thermal energy, leading to the weakening of the coordination bonds between the copper ion and the carboxylate groups of the oleate ligands.

-

Electron Transfer and Reduction: The oleate ligand, a long-chain carboxylate, facilitates the reduction of Cu(II) to Cu(I) and subsequently to Cu(0). This process is believed to involve the decarboxylation of the oleate, releasing carbon dioxide and other organic byproducts. The electrons from the broken bonds are transferred to the copper ions.

-

Nucleation and Growth: Once reduced to their zero-valent state, copper atoms begin to nucleate, forming small clusters that grow into nanoparticles.

-

Surface Capping: The oleate molecules present in the reaction mixture adsorb onto the surface of the newly formed copper nanoparticles. The long hydrocarbon tails of the oleate ligands provide a protective layer, preventing the nanoparticles from oxidizing and aggregating. This capping is crucial for the synthesis of stable, well-dispersed copper nanoparticles.

It is noteworthy that in the presence of oxygen, the thermal decomposition can lead to the formation of copper oxides (CuO or Cu₂O) instead of, or in addition to, metallic copper nanoparticles. Therefore, carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) is often preferred for the synthesis of pure copper nanoparticles.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis of copper nanoparticles from this compound and similar precursors. This data highlights the influence of different reaction parameters on the resulting nanoparticle characteristics.

Table 1: Thermal Decomposition Parameters and Resulting Nanoparticle Sizes

| Copper Precursor | Decomposition Temperature (°C) | Solvent | Capping Agent(s) | Resulting Nanoparticle Size (nm) | Reference |

| This compound | 295 | - | Oleate | 8.9 ± 1.3 | [1] |

| This compound | Not Specified | Phenyl Ether | Oleic Acid | 4 - 18 | |

| Copper Acetate | > 220 | Diphenyl Ether | Oleylamine, Oleic Acid, 1,2-octanediol | Not Specified | |

| Copper Stearate | 290 | 1-Octadecene | Stearic Acid, 1-octadecanol | ~87 ± 19 |

Table 2: Influence of Oleate Concentration on Nanoparticle Formation

| Sodium Oleate Concentration (M) | Resulting Product |

| 0.05 | Spherical Copper Nanoparticles |

| 0.3 | Large Lumps |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound precursor and its subsequent thermal decomposition to generate copper nanoparticles.

Synthesis of Copper (II) Oleate Precursor

Method 1: Aqueous Reaction

This method involves the reaction of a copper salt with sodium oleate in an aqueous solution.

-

Materials:

-

Copper (II) chloride (CuCl₂) or Copper (II) sulfate (CuSO₄)

-

Sodium oleate

-

Deionized water

-

Ethanol (for washing)

-

-

Procedure:

-

Prepare a 1 M aqueous solution of sodium oleate and stir it at room temperature for 2 hours.

-

Prepare a 1 M aqueous solution of the copper salt (e.g., CuCl₂).

-

Slowly add the copper salt solution to the sodium oleate solution while stirring vigorously. A greenish-blue precipitate of this compound will form.

-

Continue stirring for an additional 2-4 hours to ensure complete reaction.

-

Collect the precipitate by filtration.

-